

Technical Guide: Spectroscopic and Synthetic Profile of Heptadecan-9-yl 6-bromohexanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptadecan-9-yl 6-bromohexanoate*

Cat. No.: *B15548736*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a structured overview of the expected spectroscopic characteristics and a representative synthetic protocol for **Heptadecan-9-yl 6-bromohexanoate**. Due to the specific nature of this compound, detailed experimental data is not widely published. Therefore, this guide presents a predictive framework based on the analysis of its constituent precursors, 6-bromohexanoic acid and heptadecan-9-ol. The methodologies and data presentation formats provided herein serve as a template for researchers working with this and structurally related long-chain lipid esters, which are noted for their potential application as intermediates in the synthesis of lipids for nanoparticle-based drug delivery systems.^[1]

Chemical Structure and Properties

- IUPAC Name: **Heptadecan-9-yl 6-bromohexanoate**
- Molecular Formula: $C_{23}H_{45}BrO_2$
- Molecular Weight: 449.50 g/mol
- Chemical Class: Long-chain bromo-ester

- Description: A chemical reagent characterized by a terminal bromide on a C6 acyl chain, which is ester-linked to the central (9th) position of a C17 alkyl chain. The terminal bromine atom serves as a reactive site, acting as a good leaving group for nucleophilic substitution reactions.[\[1\]](#)

Predicted Spectroscopic Data

While specific experimental data for **Heptadecan-9-yl 6-bromohexanoate** is not publicly available, the following tables summarize the expected spectroscopic signatures. These predictions are derived from known data for its precursors, such as 6-bromohexanoic acid and related esters like ethyl 6-bromohexanoate.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Assignment	Predicted			Notes
	Chemical Shift (δ , ppm)	Multiplicity	Integration	
-CH ₃ (Termini of C17 chain)	~ 0.88	t	6H	Triplet from coupling with adjacent CH ₂ group.
-(CH ₂) ₁₂ - (in C17 chain)	~ 1.20 - 1.40	m	24H	Broad multiplet representing the bulk of the alkyl chain.
-CH ₂ -CH ₂ -Br (Hexanoate)	~ 1.89	p	2H	Quintet, adjacent to the electron-withdrawing bromine. Based on data for 6-bromohexanoic acid.[4]
-CH ₂ -C=O (Hexanoate)	~ 2.35	t	2H	Triplet, deshielded by the carbonyl group. Based on data for 6-bromohexanoic acid.[4]
-CH ₂ -Br (Hexanoate)	~ 3.41	t	2H	Triplet, deshielded by the bromine atom. Based on data for 6-bromohexanoic acid.[4]
-CH(O)- (Position 9 of C17 chain)	~ 4.90 - 5.10	p	1H	Quintet/multiplet, significantly

deshielded by
the ester oxygen.

Table 2: Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz)

Assignment	Predicted Chemical Shift (δ , ppm)	Notes
$-\text{CH}_3$ (Termini of C17 chain)	~ 14.1	Standard terminal methyl carbon signal.
$-(\text{CH}_2)_{12}-$ (in C17 chain)	~ 22.7 - 31.9	Series of signals for the alkyl chain carbons.
$-\text{CH}_2-\text{CH}_2\text{-Br}$ (Hexanoate)	~ 32.5	Carbon adjacent to the C-Br bond. Based on data for ethyl 6-bromohexanoate.[5]
$-\text{CH}_2\text{-Br}$ (Hexanoate)	~ 33.5	Carbon directly bonded to bromine. Based on data for ethyl 6-bromohexanoate.[5]
$-\text{CH}_2\text{-C=O}$ (Hexanoate)	~ 34.0	Alpha-carbon to the carbonyl. Based on data for ethyl 6-bromohexanoate.[5]
$-\text{CH(O)}-$ (Position 9 of C17 chain)	~ 74.0 - 76.0	Deshielded carbon bonded to the ester oxygen.
$-\text{C=O}$ (Ester carbonyl)	~ 173.5	Characteristic chemical shift for an ester carbonyl carbon. Based on data for ethyl 6-bromohexanoate.[5]

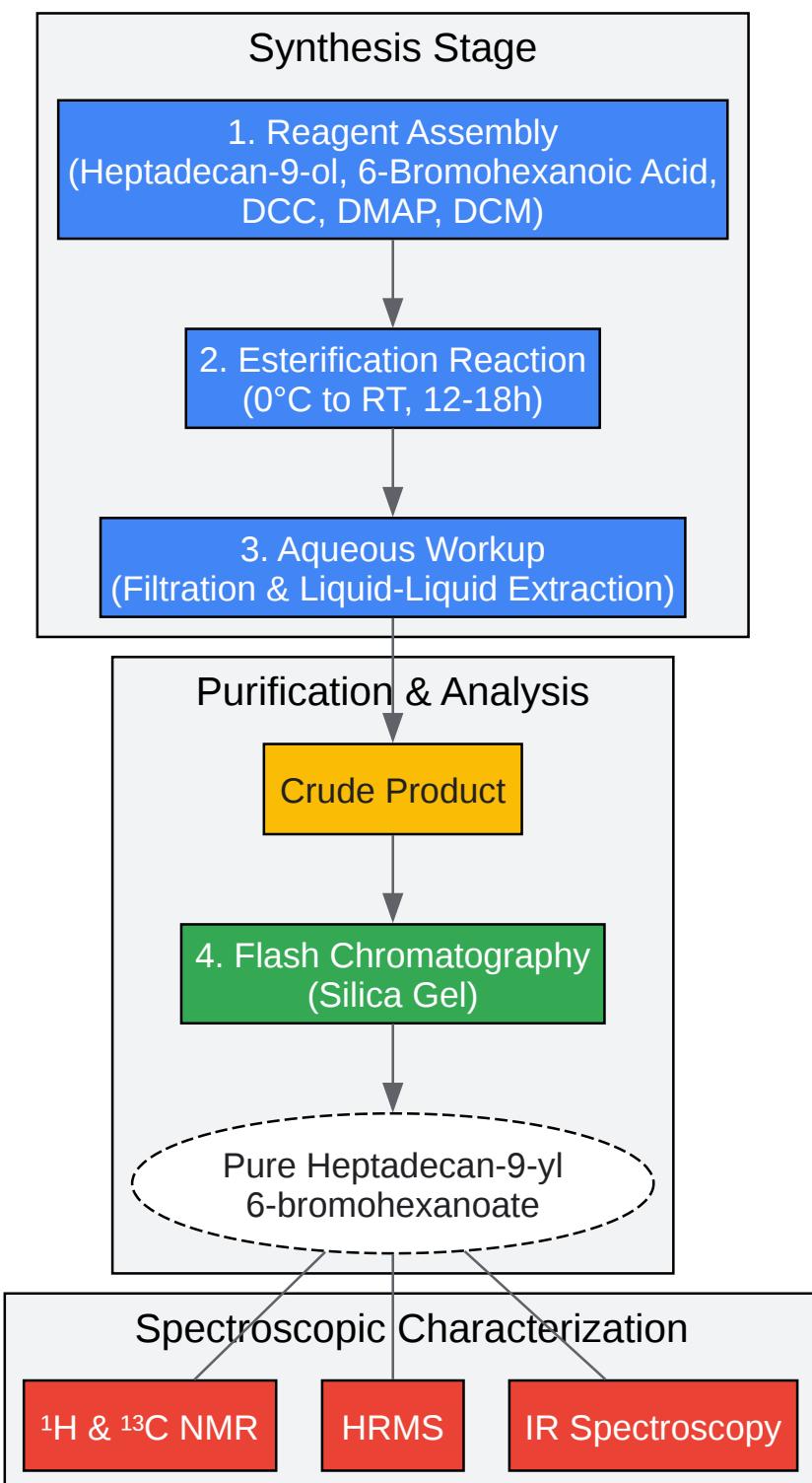
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Technique	Feature	Predicted Value / Observation
IR	C=O Stretch (Ester)	~ 1735 - 1745 cm ⁻¹ (Strong)
	C-O Stretch (Ester)	~ 1160 - 1250 cm ⁻¹ (Strong)
	C-H Stretch (Alkyl)	~ 2850 - 2960 cm ⁻¹ (Strong, multiple bands)
	C-Br Stretch	~ 550 - 650 cm ⁻¹ (Medium-Weak)
HRMS (ESI+)	[M+Na] ⁺	Predicted m/z: 471.2550
Key Fragmentation Ions		Loss of the C17 alkyl chain via McLafferty rearrangement or cleavage. Fragments corresponding to the protonated 6-bromohexanoic acid and the heptadecenyl carbocation would be expected.

Experimental Protocols

The following section details a representative protocol for the synthesis and purification of **Heptadecan-9-yl 6-bromohexanoate**. This procedure is a standard esterification method and should be adapted and optimized based on laboratory conditions.

Synthesis: Steglich Esterification of 6-Bromohexanoic Acid with Heptadecan-9-ol


- Reagent Preparation:
 - In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Heptadecan-9-ol (1.0 eq.), 6-bromohexanoic acid (1.1 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).

- Cool the solution to 0 °C in an ice bath with stirring.
- Coupling Reaction:
 - To the cooled solution, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) portion-wise. A white precipitate (dicyclohexylurea, DCU) will begin to form.
 - Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Workup and Purification:
 - Monitor the reaction to completion using Thin Layer Chromatography (TLC).
 - Upon completion, filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with additional DCM.
 - Combine the organic filtrates and wash sequentially with 5% HCl solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
- Chromatography:
 - Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) as the eluent to isolate the pure ester.
- Characterization:
 - Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: A flowchart detailing the key stages from synthesis to final characterization of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Bromohexanoic acid(4224-70-8) 13C NMR [m.chemicalbook.com]
- 3. Ethyl 6-bromohexanoate(25542-62-5) 1H NMR [m.chemicalbook.com]
- 4. 6-Bromohexanoic acid(4224-70-8) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl 6-bromohexanoate(25542-62-5) 13C NMR spectrum [chemicalbook.com]
- 6. Ethyl 6-bromohexanoate | C8H15BrO2 | CID 117544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of Heptadecan-9-yl 6-bromohexanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15548736#spectroscopic-data-for-heptadecan-9-yl-6-bromohexanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com